molecular formula C12H11NO3S4 B12164908 (5Z)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

(5Z)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B12164908
M. Wt: 345.5 g/mol
InChI Key: JKCQEAOLCMVAGR-POHAHGRESA-N
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Description

This compound belongs to the rhodanine (2-thioxo-thiazolidin-4-one) family, a heterocyclic scaffold widely studied for its biological and electrochemical properties. The structure features a 1,1-dioxothiolan-3-yl substituent at position 3 and a thiophen-2-ylmethylidene group at position 5 (Figure 1). The thiophene substituent contributes π-conjugation and electron-rich characteristics, which may influence redox behavior and bioactivity .

Properties

Molecular Formula

C12H11NO3S4

Molecular Weight

345.5 g/mol

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11NO3S4/c14-11-10(6-9-2-1-4-18-9)19-12(17)13(11)8-3-5-20(15,16)7-8/h1-2,4,6,8H,3,5,7H2/b10-6-

InChI Key

JKCQEAOLCMVAGR-POHAHGRESA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=CS3)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=CS3)SC2=S

solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

The compound (5Z)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is a thiazolidinone derivative with significant potential in medicinal chemistry. Its unique structural features, including a thiazolidinone core and various functional groups, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic properties supported by empirical studies and case analyses.

Structural Characteristics

The compound's structure can be summarized as follows:

Structural FeatureDescription
Core StructureThiazolidinone
Functional GroupsDioxothiolan, Thiol group, Thiophenyl moiety
Molecular FormulaC₁₃H₁₃N₂O₄S₃

1. Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.

  • Case Study : A study on thiazolidinone derivatives showed that compounds with similar structures exhibited a log10 GI50 value of -4.64 against leukemia cell lines (RPMI-8226) and -4.65 against CNS cancer cell lines (SF-295) . This suggests that our compound may also possess potent anticancer activity.

2. Antimicrobial Activity

Thiazolidinones are recognized for their broad-spectrum antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets.

  • Research Findings : Compounds similar to thiazolidinones have shown efficacy against various bacterial and fungal strains. For instance, derivatives demonstrated MIC values <31.25 µg/ml against E. coli and K. pneumoniae . This indicates potential for our compound in treating infections caused by resistant strains.

3. Other Biological Activities

The compound may also exhibit additional pharmacological effects:

  • Antidiabetic Activity : Thiazolidinones have been studied for their insulin-sensitizing effects, making them candidates for diabetes management .
  • Anti-inflammatory Effects : Some derivatives have shown COX inhibitory activity, suggesting potential in reducing inflammation .

The exact mechanisms through which (5Z)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one exerts its biological effects require further investigation. However, potential interactions include:

  • Enzyme Inhibition : Similar compounds have been noted to inhibit various enzymes involved in cancer progression and microbial survival.
  • Cell Cycle Modulation : Thiazolidinones may induce apoptosis in cancer cells by disrupting cell cycle regulation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that require optimization to achieve high yields and purity. Understanding the SAR is crucial for developing more effective derivatives.

CompoundActivityLog10 GI50
Compound AAnticancer-4.64
Compound BAntibacterial<31.25 µg/ml

Scientific Research Applications

Antibacterial Properties

Research indicates that derivatives of thiazolidinones exhibit significant antibacterial activity. For instance, compounds similar to (5Z)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with reported minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Antiviral Activity

Thiazolidinone derivatives have been investigated for their potential as antiviral agents. One study highlighted the efficacy of similar compounds against HIV, specifically inhibiting the virus's reverse transcriptase with IC50 values as low as 0.26 μM . Other studies have indicated activity against various viral strains, including yellow fever virus and enteroviruses .

Anticancer Potential

Compounds in this class have also been assessed for anticancer properties. A study demonstrated that thiazolidinone derivatives could inhibit tumor cell proliferation in vitro, with IC50 values ranging from 7.0 to 20.3 µM across different human cancer cell lines such as A549 and HepG2 . The mechanism of action appears to involve the modulation of microtubule dynamics and inhibition of angiogenesis .

Case Studies

StudyFindingsReference
Zvarec et al. (2023)Reported antibacterial activity against Staphylococcus aureus with MIC values of 16–32 mg/ml
Mendgen et al. (2023)Demonstrated antiviral activity against HIV, inhibiting reverse transcriptase with IC50 = 0.26 μM
Jiang et al. (2023)Showed anticancer effects on A549 and HepG2 cells with IC50 values between 7.0 and 20.3 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural variations among rhodanine derivatives include substitutions at positions 3 (R1) and 5 (R2). Table 1 compares the target compound with analogs from the evidence:

Compound R1 Substituent R2 Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 1,1-Dioxothiolan-3-yl Thiophen-2-ylmethylidene 371.4 (calc.) N/A Sulfone group; thiophene π-system
(5Z)-3-(4-Fluorophenyl)-... (CAS 301308-52-1) 4-Fluorophenyl Thiophen-2-ylmethylidene 321.41 N/A Enhanced lipophilicity (XLogP3: ~5.1)
(5Z)-3-(2-Methylphenyl)-... (CID 1567501) 2-Methylphenyl Thiophen-2-ylmethylidene 341.45 N/A Steric hindrance from methyl group
(5Z)-3-(4-Methylphenyl)-... (CAS 444195-67-9) 4-Methylphenyl 3,4,5-Trimethoxyphenyl 401.50 N/A Electron-donating methoxy groups
(5Z)-5-(4-Nitrobenzylidene)-... (Molbank M1783) Allyl 4-Nitrobenzylidene 308.36 N/A Strong electron-withdrawing nitro group

Key Observations :

  • The 1,1-dioxothiolan group (target compound) likely increases water solubility compared to aryl R1 substituents (e.g., fluorophenyl or methylphenyl).

Comparison with Other Routes :

  • Microwave Synthesis : Compounds like 9l–9n () achieved 34–59% yields under microwave irradiation, reducing reaction times to 15–30 minutes.
  • Conventional Synthesis: Longer heating (e.g., 3.5–22 hours) is required for non-microwave methods, as seen in 5c–5f ().
Electrochemical Properties

Rhodanines with thiophene or methoxy groups (e.g., 9m, ) display reversible redox peaks in cyclic voltammetry (E1/2: −0.5 to −0.8 V vs. Ag/AgCl), attributed to thione-thiol tautomerism. The target compound’s sulfone group may shift reduction potentials to more negative values, altering electron transfer kinetics.

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